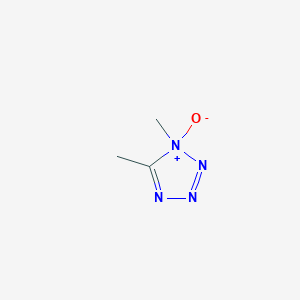![molecular formula C26H36N2O3 B14368573 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate CAS No. 90430-85-6](/img/structure/B14368573.png)
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. This particular compound features an ethoxy group attached to one of the aromatic rings and a dodecanoate ester group attached to the other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate typically involves a diazotization reaction followed by coupling with an appropriate ester. The general steps are as follows:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with an ethoxy-substituted aromatic compound under basic conditions to form the azo compound.
Esterification: The resulting azo compound is esterified with dodecanoic acid in the presence of a catalyst such as sulfuric acid or using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compound reactivity.
Biology: Investigated for its potential as a biological stain or marker.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in certain polymer formulations.
Mechanism of Action
The mechanism of action of 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The ethoxy and dodecanoate groups may also play roles in modulating the compound’s solubility and interaction with lipid membranes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl dodecanoate
- 4-[(E)-(4-Isopropylphenyl)diazenyl]phenyl dodecanoate
- 4-[(E)-(4-Nitrophenyl)diazenyl]phenyl dodecanoate
Uniqueness
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate is unique due to its specific ethoxy and dodecanoate groups, which confer distinct solubility and reactivity properties compared to other similar azo compounds. These functional groups can influence the compound’s behavior in chemical reactions and its applications in various fields.
Properties
CAS No. |
90430-85-6 |
|---|---|
Molecular Formula |
C26H36N2O3 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
[4-[(4-ethoxyphenyl)diazenyl]phenyl] dodecanoate |
InChI |
InChI=1S/C26H36N2O3/c1-3-5-6-7-8-9-10-11-12-13-26(29)31-25-20-16-23(17-21-25)28-27-22-14-18-24(19-15-22)30-4-2/h14-21H,3-13H2,1-2H3 |
InChI Key |
IXVAAWIOWOZOFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


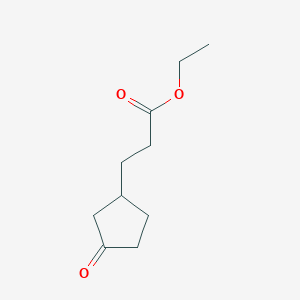
![4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione](/img/structure/B14368498.png)
![1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}-2-methylcyclopropane](/img/structure/B14368503.png)
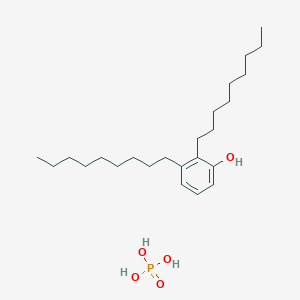

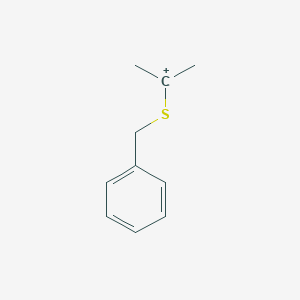
![Undecanoicacid, 11-[(2-iodoacetyl)amino]-](/img/structure/B14368530.png)
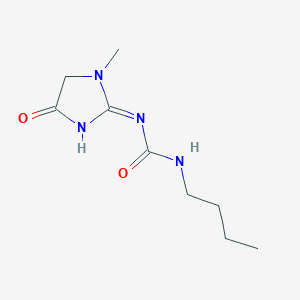
![5-[2-(4-Chlorophenyl)acetamido]pentanoic acid](/img/structure/B14368538.png)
![6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14368552.png)
![Diethyl 3-[(trimethylsilyl)oxy]pentanedioate](/img/structure/B14368557.png)
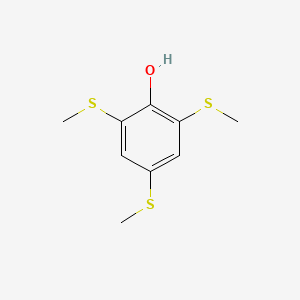
![Octyl (bicyclo[2.2.1]hept-5-en-2-yl)acetate](/img/structure/B14368581.png)
